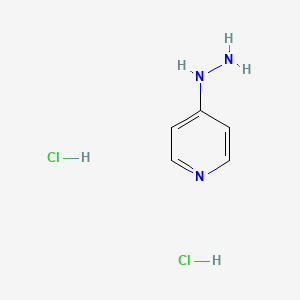

4-Hydrazinopyridine dihydrochloride

概要

説明

4-Hydrazinopyridine dihydrochloride is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of a hydrazine group attached to the pyridine ring. This compound serves as an important intermediate in the synthesis of various heterocyclic compounds, which are often explored for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

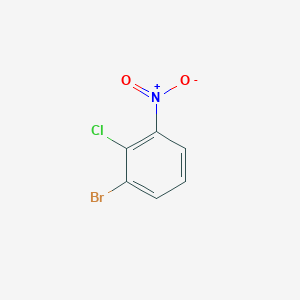

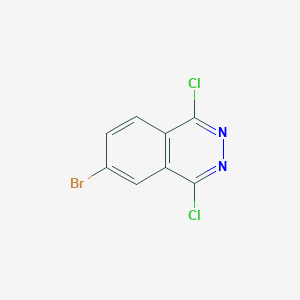

The synthesis of compounds related to 4-hydrazinopyridine dihydrochloride involves several methods. One approach is the palladium-catalyzed monoarylation of hydrazides to form [1,2,4]triazolo[4,3-a]pyridines, which demonstrates the chemoselective addition of hydrazides to 2-chloropyridine . Another method includes the regioselective C4-hydrazinylation of 2,4-dichloroquinolines, leading to hydrazinylquinoline regio-isomers through an SNAr reaction with hydrazine hydrate . Additionally, the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine showcases the reactivity of hydrazine with heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related hydrazinopyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined by X-ray diffraction, revealing structural differences compared to corresponding cyano and nitro pyridines . The study of hydrogen-bonded framework structures in related compounds, such as 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, also contributes to the understanding of the molecular structure of these compounds .

Chemical Reactions Analysis

4-Hydrazinopyridine dihydrochloride and its derivatives undergo various chemical reactions. The hydrazinolysis of heterocyclic compounds can lead to multiple products, demonstrating the versatility of hydrazine in chemical transformations . The synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones from 2-hydrazino derivatives of pyridine further illustrates the reactivity of hydrazinopyridines in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydrazinopyridine dihydrochloride derivatives can be studied through spectral and structural analyses. Spectroscopic studies, including ultraviolet, infrared, and nuclear magnetic resonance, along with ionization constants, provide insights into the properties of these compounds . The solvent effects on absorption spectra and the behavior of these compounds under different temperatures and pH values are also of interest .

科学的研究の応用

Spectral and Structural Studies

4-Hydrazinopyridine dihydrochloride has been the subject of various spectral and structural studies. For instance, Batts and Spinner (1969) investigated its ultraviolet, infrared, and nuclear magnetic resonance spectra, demonstrating its existence predominantly in the hydrazine form and providing insights into its structural characteristics, particularly regarding its ionization constants and infrared spectra characteristic of pyridinium ions (Batts & Spinner, 1969).

Medical Imaging and Protein Linking

In medical imaging, 4-hydrazinopyridine dihydrochloride derivatives have been used for synthesizing 99mTc-protein conjugates. Schwartz et al. (1991) described the use of hydrazino-modified proteins, specifically succinimidyl 6-hydrazinonicotinate hydrochloride (SHNH), for creating stable conjugates with technetium-99m, a radioisotope used in nuclear medicine imaging. These conjugates are instrumental in imaging focal sites of infection (Schwartz et al., 1991).

Synthesis of Novel Compounds

4-Hydrazinopyridine dihydrochloride has been utilized in synthesizing various novel compounds. For example, Lewis and Shepherd (1971) explored its application in creating azinotriazines, a class of compounds with potential pharmaceutical applications (Lewis & Shepherd, 1971). Another study by Tranfić et al. (2011) involved the synthesis of pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, contributing to the broader understanding of pyridine chemistry (Tranfić et al., 2011).

Chelators for Technetium

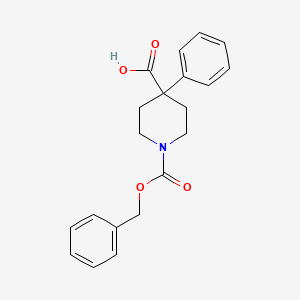

Meszaros et al. (2011) studied analogues of 4-hydrazinopyridine dihydrochloride, such as 4-hydrazinonicotinic acid (4-HYNIC), as bifunctional chelators for technetium. These chelators are significant in the preparation of radiopharmaceuticals, particularly for technetium-99m labeling in diagnostic imaging (Meszaros et al., 2011).

Safety and Hazards

作用機序

Target of Action

4-Hydrazinopyridine dihydrochloride is a heterocyclic amine that has been actively investigated as a precursor in the synthesis of products having biological activity

Biochemical Pathways

4-Hydrazinopyridine dihydrochloride is involved in various biochemical pathways. It has been used as a precursor in the synthesis of products having biological activity . .

Result of Action

It is known that the presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .

特性

IUPAC Name |

pyridin-4-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYWWASZYKDHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

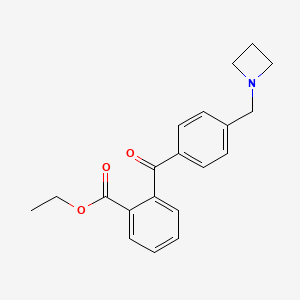

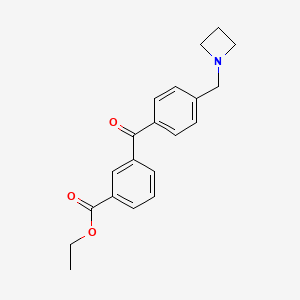

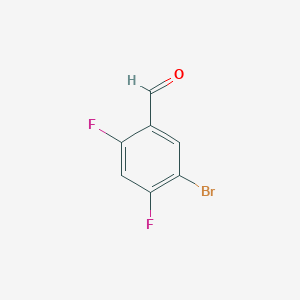

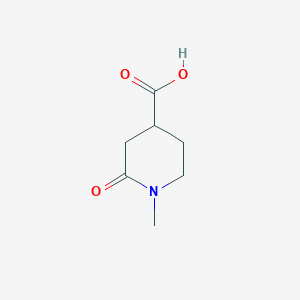

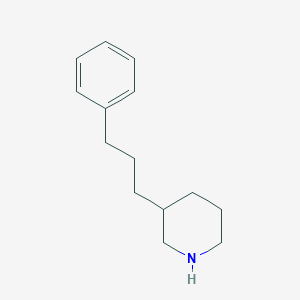

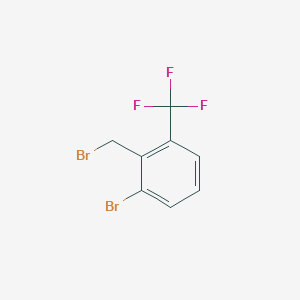

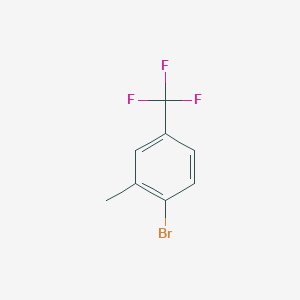

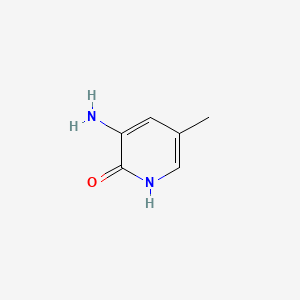

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)